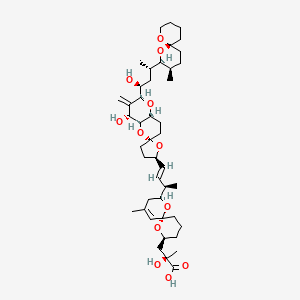

7-Deoxyokadaic acid

描述

属性

分子式 |

C44H68O12 |

|---|---|

分子量 |

789 g/mol |

IUPAC 名称 |

(2R)-3-[(2S,6S,8S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid |

InChI |

InChI=1S/C44H68O12/c1-26-22-35(54-44(24-26)17-9-10-32(53-44)25-41(6,49)40(47)48)27(2)11-12-31-14-19-43(52-31)20-15-34-39(56-43)36(46)30(5)38(51-34)33(45)23-29(4)37-28(3)13-18-42(55-37)16-7-8-21-50-42/h11-12,24,27-29,31-39,45-46,49H,5,7-10,13-23,25H2,1-4,6H3,(H,47,48)/b12-11+/t27-,28-,29+,31+,32+,33+,34-,35+,36-,37+,38+,39-,41-,42+,43-,44+/m1/s1 |

InChI 键 |

BDYPYOCYLDLBPW-AVXBPAEZSA-N |

手性 SMILES |

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)CCC[C@H](O7)C[C@](C)(C(=O)O)O)C)O)O |

规范 SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)CCCC(O7)CC(C)(C(=O)O)O)C)O)O |

同义词 |

7-deoxyokadaic acid |

产品来源 |

United States |

Natural Occurrence and Biogeochemical Production

Dinoflagellate Production and Strain Variability

The primary producers of okadaic acid and its derivatives, including 7-Deoxyokadaic acid, are dinoflagellates belonging to the genera Prorocentrum and Dinophysis. mdpi.comnoaa.gov The production of these toxins can vary significantly between different species and even among different strains of the same species.

Several species within the benthic dinoflagellate genus Prorocentrum are confirmed producers of okadaic acid (OA) and its analogs. frontiersin.orgresearchgate.net Prorocentrum lima is one of the most well-documented species in this regard, known for its cosmopolitan distribution and its association with diarrhetic shellfish poisoning (DSP). mdpi.comoup.com

Research has specifically identified this compound as one of the major DSP toxins produced by certain strains of Prorocentrum lima. researchgate.net For example, a strain isolated from New Caledonia was found to produce both okadaic acid and this compound. frontiersin.orgresearchgate.net In this particular strain, the cellular concentration of this compound was approximately one-tenth that of okadaic acid, with peak production observed during the stationary phase of growth in batch cultures. researchgate.net Further studies on various Prorocentrum lima cultures have confirmed the presence of this compound and its analog, 7-deoxydinophysistoxin-1. mdpi.com This variability in toxin profiles underscores the genetic diversity within what is often morphologically identified as a single species. oup.com

Table 1: Documented Production of this compound by Prorocentrum Strains

| Species | Strain Origin | Analogs Produced | Key Finding | Reference(s) |

|---|---|---|---|---|

| Prorocentrum lima | New Caledonia | Okadaic Acid, this compound | Cellular concentration of 7-deoxy-OA was ~1/10th that of OA. | frontiersin.org, researchgate.net |

| Prorocentrum lima | Various | Okadaic Acid, Dinophysistoxin-1 (B117357), this compound, 7-Deoxydinophysistoxin-1 | Confirmed presence of 7-deoxy analogs in multiple cultures. | mdpi.com |

The genus Dinophysis is a well-known producer of okadaic acid and dinophysistoxins, the primary toxins responsible for DSP outbreaks worldwide. noaa.govawi.denih.gov While Prorocentrum species are often cited for 7-deoxy analog production, these compounds have also been identified in samples containing Dinophysis.

Extracts from Dinophysis blooms and unialgal Dinophysis cultures have been found to contain 7-deoxy analogs of okadaic acid and dinophysistoxins. mdpi.com This suggests that Dinophysis species may also possess the biosynthetic capability to produce these compounds. The co-occurrence of these toxins with Dinophysis cells in environmental samples further strengthens this association. mdpi.com For instance, a bloom of Dinophysis norvegica in the Gulf of Maine was linked to the accumulation of dihydrodinophysistoxin-1, another related analog, in shellfish. mdpi.com The complex feeding relationships of Dinophysis, which often involves consuming prey that may harbor toxins, can complicate the definitive attribution of toxin production without analysis of monoclonal cultures. noaa.gov

Prorocentrum Species as Primary Producers

Environmental Distribution and Analog Identification in Natural Samples

The environmental footprint of this compound extends beyond its dinoflagellate producers. As filter-feeding shellfish consume these toxic algae, the compounds can accumulate in their tissues, thereby entering the marine food web.

Analyses of shellfish and algal bloom samples from diverse geographical regions have confirmed the presence of this compound and its related compounds. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has been a crucial tool in identifying these analogs in complex matrices. mdpi.comdntb.gov.ua Notably, this compound and its dinophysistoxin analogs (7-deoxy-DTX1 and 7-deoxy-DTX2) have been detected in mussels (Mytilus edulis) from Ireland, Canada, Norway, and New Zealand. mdpi.com These findings highlight the widespread, albeit typically low-level, distribution of these specific toxin analogs in coastal ecosystems.

Table 2: Environmental and Cultural Detection of this compound and Analogs

| Location/Source | Sample Matrix | Detected Analogs | Reference(s) |

|---|---|---|---|

| Spain, Norway | Dinophysis bloom extracts | This compound (7), 7-Deoxy-DTX2 (8) | mdpi.com |

| Spain | Dinophysis cultures | This compound (7), 7-Deoxy-DTX1 (9) | mdpi.com |

| Various | Prorocentrum lima cultures | This compound (7), 7-Deoxy-DTX1 (9) | mdpi.com |

| Ireland, Canada, Norway, New Zealand | Mussels | This compound (7), 7-Deoxy-DTX1 (9), 7-Deoxy-DTX2 (8) | mdpi.com, researchgate.net |

Biosynthetic Pathways and Precursor Relationships

The molecular architecture of this compound is a product of a complex and highly regulated biosynthetic pathway common to a large class of natural products known as polyketides.

Okadaic acid and its analogs are classified as polyketides, a diverse group of secondary metabolites assembled through the repeated condensation of simple carboxylic acid units. researchgate.net This process is catalyzed by large, multifunctional enzymes called polyketide synthases (PKSs). nih.govftb.com.hr

The biosynthesis is modular, closely resembling fatty acid synthesis. ftb.com.hractascientific.com Type I PKSs, which are responsible for producing complex polyketides like okadaic acid, are organized into a series of "modules." nih.govactascientific.com Each module is responsible for one cycle of chain elongation and contains several catalytic domains that carry out specific reactions. ftb.com.hr The sequential action of these modules dictates the final structure of the polyketide backbone.

Table 3: Core Catalytic Domains of a Type I Polyketide Synthase Module

| Domain | Abbreviation | Function |

|---|---|---|

| Acyl-Carrier Protein | ACP | Shuttles the growing polyketide chain between catalytic domains. |

| Acyltransferase | AT | Selects and loads the specific extender unit (e.g., malonyl-CoA). |

| Ketosynthase | KS | Catalyzes the Claisen condensation, extending the carbon chain. |

| Ketoreductase | KR | (Optional) Reduces a β-keto group to a hydroxyl group. |

| Dehydratase | DH | (Optional) Eliminates water to form a double bond. |

| Enoylreductase | ER | (Optional) Reduces a double bond to a single bond. |

The combination and variation of these optional reductive domains (KR, DH, ER) within each module allows for the vast structural diversity seen in polyketides. actascientific.comresearchgate.net

The structural differences between okadaic acid and its analogs, such as this compound, arise from specific enzymatic transformations during or after the assembly of the polyketide chain. The name "this compound" signifies the absence of the hydroxyl (-OH) group found at the C7 position of okadaic acid.

This structural modification is the result of enzymatic activity. The formation of a deoxy-analog likely involves a dehydration reaction catalyzed by a dehydratase (DH) domain within the corresponding PKS module, or a subsequent enzymatic reduction of the hydroxyl group on the completed okadaic acid molecule. The co-production of okadaic acid, this compound, and other analogs like dinophysistoxins within the same organism suggests a branching point in the biosynthetic pathway where different tailoring enzymes act on a common precursor. mdpi.com For example, the transformation of okadaic acid into dinophysistoxin-1 involves a methylation step. Similarly, other enzymatic modifications, such as hydroxylation at different positions or acylation, lead to the wide spectrum of okadaic acid group toxins found in nature. nih.govmdpi.com

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 7-Deoxy-DTX1 |

| 7-Deoxy-DTX2 |

| This compound |

| Dihydrodinophysistoxin-1 |

| Dinophysistoxin-1 (DTX1) |

Comparative Biosynthesis with Okadaic Acid and Dinophysistoxins

The biosynthesis of this compound is intrinsically linked to that of its more widely known analogues, okadaic acid (OA) and the dinophysistoxins (DTXs). These structurally related marine polyether toxins are primarily produced by dinoflagellates of the genera Prorocentrum and Dinophysis. nih.govmdpi.com Their frequent co-occurrence within the same organisms suggests that they originate from closely related, yet divergent, biosynthetic pathways. mdpi.com

The fundamental carbon skeleton of these compounds is assembled through a polyketide pathway, a process analogous to fatty acid synthesis. mdpi.commdpi.com Research indicates that the biosynthesis is catalyzed by large, multifunctional enzymes known as Type I polyketide synthases (PKSs). mdpi.comnih.gov In dinoflagellates, this system is particularly complex, likely involving a combination of multi-domain and single-domain PKS proteins to construct the polyketide chain. nih.gov For okadaic acid, the pathway is initiated with a glycolate (B3277807) starter unit, followed by the sequential addition of acetate (B1210297) units to form the complex backbone. wikipedia.org

The structural differences between this compound, okadaic acid, and dinophysistoxins arise from specific enzymatic modifications that occur during or after the assembly of the polyketide chain. The key points of biosynthetic divergence are:

C-7 Hydroxylation: The most defining difference is the absence of a hydroxyl group at the C-7 position in this compound. The pathways for okadaic acid and dinophysistoxins include a critical hydroxylation step at this position. This suggests the action of a specific C-7 hydroxylase enzyme that is either absent or non-functional during the biosynthesis of this compound, or that the 7-deoxy intermediate is simply not a substrate for this enzyme.

C-35 Methylation: The distinction between okadaic acid and dinophysistoxin-1 (DTX-1) lies in a methylation event. The biosynthesis of DTX-1 involves an additional step where a methyl group is added at the C-35 position, a feature absent in okadaic acid. nih.govacs.org This reaction is likely catalyzed by a specific methyltransferase.

Biosynthetic Precursors: A significant divergence appears in the late-stage handling of these toxins within the producing cell. Research has shown that okadaic acid is often derived from larger, non-toxic sulfated ester precursors. researchgate.net These precursors are thought to be a storage form that protects the dinoflagellate from its own toxins. However, studies on Prorocentrum lima cultures revealed that while the concentration of okadaic acid increased significantly after hydrolytic treatment of cell extracts, the concentration of this compound did not. researchgate.net This finding strongly indicates that this compound is not derived from the same large sulfated precursors as okadaic acid, pointing to a fundamental difference in their terminal biosynthetic steps or intracellular storage mechanisms. researchgate.net

The following table summarizes the key comparative points in the biosynthesis of these related compounds.

| Feature | This compound | Okadaic Acid | Dinophysistoxin-1 (DTX-1) |

|---|---|---|---|

| Core Synthesis Pathway | Type I Polyketide Synthase | Type I Polyketide Synthase | Type I Polyketide Synthase |

| C-7 Hydroxylation | Absent | Present | Present |

| C-35 Methylation | Absent | Absent | Present |

| Derivation from Sulfated Precursor | Not observed researchgate.net | Observed researchgate.netresearchgate.net | Observed researchgate.net |

Chemical Synthesis and Synthetic Methodological Advancements

Total Synthesis Strategies for 7-Deoxyokadaic Acid

The first total synthesis of this compound was a landmark achievement, providing definitive structural confirmation and enabling further biological investigation. nih.gov This endeavor was notably facilitated by a strategic decision at the outset of the synthetic design.

Early synthetic efforts towards the okadaic acid family of molecules were fraught with challenges, primarily centered on the construction of the congested and stereochemically rich carbon skeleton. A significant hurdle in the synthesis of the parent compound, okadaic acid, was the presence of a hydroxyl group at the C7 position. This functionality was found to substantially impede the crucial spiroketalization reaction required to form one of the molecule's key heterocyclic rings. acs.orgresearchgate.netresearchgate.net

The pioneering total synthesis of this compound, accomplished by the Forsyth group, cleverly circumvented this major obstacle by targeting the C7-deoxy analogue from the start. nih.govresearchgate.netdatapdf.com This strategic omission of a single hydroxyl group dramatically simplified the synthetic pathway, particularly the formation of the C3-C14 spiroketal fragment, without significantly altering the molecule's potent biological activity. nih.govresearchgate.netresearchgate.net This approach highlighted a key principle in complex molecule synthesis: minor structural modifications can lead to substantial gains in synthetic feasibility.

Forsyth and coworkers developed a highly effective convergent synthesis for the C1-C27 domain of the okadaic acid architecture, which was directly applicable to the this compound scaffold. acs.orgresearchgate.net This strategy relied on the preparation of three key modular building blocks corresponding to the C3-C8, C9-C14, and C16-C27 portions of the molecule. acs.orgresearchgate.net This modularity not only streamlined the assembly of the natural product's core but also provided a platform for structural diversification, enabling the late-stage incorporation of non-natural functionalities, for example, at the C27 terminus, to generate novel analogs. acs.orgresearchgate.netchemrxiv.org

| Synthetic Strategy Comparison | Description | Advantages |

| Linear Synthesis | Reactants are added sequentially in a stepwise manner to build the target molecule. | Straightforward planning. |

| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then combined. chemistnotes.com | Higher overall yield, increased efficiency, allows for parallel synthesis of fragments. uniurb.itchemistnotes.comwikipedia.org |

| Modular Synthesis | A type of convergent synthesis using well-defined building blocks that can be assembled in various combinations. chemrxiv.org | Facilitates the synthesis of analogs and derivatives for structure-activity relationship studies. acs.orgresearchgate.net |

Early Approaches and Methodological Challenges

Segment and Fragment Synthesis of Key Domains (e.g., C3-C14)

The synthesis of key fragments is the cornerstone of any convergent approach. For this compound, the C3-C14 domain, which contains a substituted 1,7-dioxaspiro[5.5]undecene system, is a particularly important and challenging substructure.

A versatile and flexible synthesis of this C3-C14 domain has been developed. scispace.comacs.orgnih.govscilit.com A key step in this sequence is the acid-catalyzed intramolecular spiroketalization of an ynone precursor. scispace.comnih.govresearchgate.net This reaction proceeds via a bis-conjugate addition mechanism to furnish the thermodynamically favored spiroketal, which serves as a versatile intermediate for the synthesis of both this compound and its analogs. researchgate.netscispace.comacs.orgnih.gov

The synthesis of the acyclic precursor to this spiroketal was achieved by coupling two smaller fragments:

The C3-C8 fragment: A substituted valerolactone prepared concisely from (R)-glycidol, which sets the stereochemistry at the C4 position. acs.orgresearchgate.net

The C9-C14 fragment: Synthesized effectively from (R)-3-tert-butyldimethylsilyloxy-2-methylpropanal and propargyl bromide. acs.orgresearchgate.net

Crucially, studies on the assembly of the C3-C14 spiroketal revealed the profound impact of the C7 substituent. The absence of the C7-hydroxyl group, as in the case of this compound, was shown to dramatically improve the efficiency of the spiroketalization step, validating the initial strategic decision in the total synthesis. acs.orgresearchgate.netresearchgate.net

| Key Fragment | Starting Materials | Key Reactions | Reference |

| C3-C8 Lactone | (R)-glycidol | Late-stage optional incorporation of C7 functionality. | acs.orgresearchgate.net |

| C9-C14 Fragment | (R)-3-tert-butyldimethylsilyloxy-2-methylpropanal, propargyl bromide | Concise synthetic route. | acs.orgresearchgate.net |

| C3-C14 Domain | C3-C8 lactone derivative, C9-C14 fragment | Ynone formation, acid-catalyzed spiroketalization. | researchgate.netscispace.comnih.gov |

| C1-C27 Scaffold | C3-C14 domain, C16-C27 fragment | Convergent coupling. | acs.orgresearchgate.net |

Stereoselective and Enantioselective Synthesis Methodologies

Controlling the stereochemistry across the numerous chiral centers of this compound is a critical aspect of its synthesis. Enantioselective methods are employed to ensure the correct three-dimensional arrangement of atoms, which is essential for the molecule's biological function.

The syntheses of the key fragments for this compound have relied heavily on the "chiral pool" approach, where readily available enantiopure starting materials are used to introduce specific stereocenters. For example, the C4 stereocenter was established using (R)-glycidol, and the synthesis of the C9-C14 fragment commenced from (R)-3-tert-butyldimethylsilyloxy-2-methylpropanal. acs.orgresearchgate.net

While the specific reports on this compound primarily detail this substrate-control strategy, the broader field of organic synthesis offers a vast toolbox of catalytic stereoselective reactions that are applicable to such complex targets. These include methods like chiral auxiliary-guided reactions, enantioselective organocatalysis (e.g., using chiral phosphoric acids), and transition-metal-catalyzed asymmetric transformations (e.g., asymmetric hydrogenation). mdpi.commdpi.comnih.govrsc.org These advanced methodologies provide powerful means to install chirality with high precision and are integral to the efficient construction of complex chiral molecules.

Rational Design and Synthesis of this compound Analogs and Derivatives

A major impetus for the chemical synthesis of natural products is the ability to generate analogs that are inaccessible from natural sources. The rational design and synthesis of this compound derivatives are crucial for conducting detailed structure-activity relationship (SAR) studies. mdpi.com These studies help to elucidate the molecular basis of the toxin's interaction with its biological targets, such as protein phosphatases, and can guide the development of new research tools or therapeutic leads. mdpi.com

The synthetic strategies developed for this compound were intentionally designed to be flexible and modular, facilitating the creation of a diverse range of analogs. scispace.comnih.gov

The versatile spiroketal intermediate in the synthesis of the C3-C14 domain allows for structural modifications in this region. scispace.comnih.govresearchgate.net

The modular approach for the C1-C27 scaffold was explicitly designed to allow for late-stage diversification, particularly enabling the attachment of various lipophilic side chains at the C27 terminus. acs.orgresearchgate.net

The availability of synthetic this compound has also been instrumental in the discovery and identification of its own naturally occurring analogs, such as 7-deoxy-dinophysistoxin-1 (7-deoxy-DTX1) and 7-deoxy-dinophysistoxin-2 (7-deoxy-DTX2), in marine organisms. mdpi.com

Comparative Synthetic Efficiency and Practical Access

The efficiency and practicality of a synthetic route determine its utility for producing meaningful quantities of the target compound for further study. The synthesis of this compound showcases several key principles for optimizing synthetic efficiency.

The most significant factor contributing to the practical synthesis of this molecule was the strategic decision to omit the C7-hydroxyl group, which substantially simplified the synthetic challenges compared to the parent okadaic acid. nih.govresearchgate.netresearchgate.net

Molecular Mechanisms of Biological Action

Protein Phosphatase Inhibition Profile

7-Deoxyokadaic acid is a potent inhibitor of the serine/threonine protein phosphatase (PP) family. acs.org Its mechanism of action is centered on the direct inhibition of these enzymes, which are crucial regulators of a vast number of cellular processes controlled by protein phosphorylation. mdpi.comnih.gov

Research has identified that this compound targets specific members of the protein phosphatase P (PPP) family of serine/threonine phosphatases. mdpi.com The primary targets for this compound are protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). acs.orgbiorxiv.org The omission of the hydroxyl group at the C7 position, which distinguishes it from its parent compound okadaic acid, does not eliminate its potent inhibitory activity against these key phosphatases. acs.org

Studies on the broader class of okadaic acid (OA) and dinophysistoxin (DTX) analogues, to which this compound belongs, have shown that protein phosphatase 5 (PP5) is also a target. mdpi.com Preliminary screening of a wide range of human and yeast phosphatases indicated that only PP1, PP2A, and PP5 were significantly inhibited by physiologically relevant concentrations of these toxins. nih.gov The catalytic domains of these phosphatases share sequence homology, providing a basis for their shared sensitivity to this class of inhibitors. mdpi.com

The potency of this compound as a phosphatase inhibitor has been quantified through kinetic studies. It is a highly potent inhibitor, particularly of PP2A. The inhibition constant (Ki) for its interaction with PP2A has been determined to be 69 pM. biorxiv.org Its inhibitory activity against PP1 is also notable, though less potent than against PP2A, with a reported Ki value of 215 nM. biorxiv.org

For comparison, the parent compound okadaic acid is also a potent inhibitor of PP1 and PP2A, with IC₅₀ values for the catalytic subunit of PP2A being approximately 0.5 to 1 nM, and for the catalytic subunit of PP1 ranging from 60 to 500 nM. ru.nl

Table 1: Quantitative Inhibition Kinetics of this compound

| Target Phosphatase | Inhibition Constant (Kᵢ) |

| Protein Phosphatase 2A (PP2A) | 69 pM biorxiv.org |

| Protein Phosphatase 1 (PP1) | 215 nM biorxiv.org |

This compound demonstrates clear selectivity among its phosphatase targets. The significant difference in inhibition constants, with a picomolar Kᵢ for PP2A versus a nanomolar Kᵢ for PP1, highlights a strong preference for PP2A. biorxiv.org The inhibitory potency of this compound towards both PP2A and PP1 is reported to be approximately half that of okadaic acid. biorxiv.org

For the general class of OA/DTX toxins, the order of sensitivity of protein phosphatases is consistently PP2A > PP5 > PP1. mdpi.comnih.gov PP2A is typically 2- to 5-fold more sensitive than PP5, and 10- to 100-fold more sensitive than PP1. mdpi.com This selectivity is thought to be modulated by the specific structure of the toxin. mdpi.com The interaction occurs within the catalytic region of the phosphatases, specifically at a bimetallic groove that accommodates the inhibitor molecule. mdpi.com

Quantitative Inhibition Kinetics (Ki, IC50 values)

Cellular and Subcellular Modulatory Effects

By inhibiting key protein phosphatases, this compound disrupts the tightly regulated balance of protein phosphorylation, which is fundamental to a multitude of cellular processes. nih.gov This disruption leads to widespread modulatory effects on cellular signaling and protein activity.

The inhibition of protein phosphatases, particularly PP2A, by okadaic acid analogues has profound effects on major cellular signaling pathways. mdpi.comnih.gov PP2A is a crucial negative regulator in many kinase cascades; its inhibition leads to the hyperphosphorylation and sustained activation of multiple downstream targets.

One of the well-documented consequences of PP2A inhibition by the parent compound okadaic acid is the activation of the mitogen-activated protein kinase (MAPK) cascade. thermofisher.com This includes the activation of MEK1/2 and the extracellular signal-regulated kinases ERK1/2. thermofisher.com The activation of ERK subsequently leads to the phosphorylation and activation of other kinases like p70 S6 kinase, which plays a role in protein synthesis. thermofisher.com

Furthermore, PP2A is involved in the regulation of the PI3K/PDK1/PKB (Akt) signaling pathway. nih.gov Inhibition of PP2A by compounds like okadaic acid can therefore modulate this critical pathway, which governs processes such as cell growth, proliferation, and survival. nih.gov Given the potent PP2A inhibition by this compound, it is expected to exert similar activating effects on these signaling cascades.

The fundamental mechanism by which this compound exerts its effects is by altering the phosphorylation state of cellular proteins. nih.gov Protein phosphorylation is a dynamic and reversible process, controlled by the opposing activities of protein kinases and protein phosphatases. nih.govwikipedia.org By inhibiting PP1 and PP2A, this compound shifts this balance towards a state of increased phosphorylation. acs.orgbiorxiv.org

This hyperphosphorylation affects a wide array of cellular proteins, including enzymes, structural proteins, and transcription factors. thermofisher.com For example, the inhibition of PP2A by okadaic acid leads to the abnormal hyperphosphorylation of the tau protein at multiple sites, a hallmark of certain neurodegenerative diseases. thermofisher.com The functional consequences of this increased phosphorylation are diverse, leading to the activation or inactivation of proteins, thereby altering their function and downstream cellular processes. wikipedia.org

Impact on Cellular Signaling Cascades

Differential Action Mechanisms Compared to Okadaic Acid and Dinophysistoxins

The biological activity of this compound, like other members of the okadaic acid (OA) group of toxins, is primarily attributed to the potent and selective inhibition of serine/threonine protein phosphatases (PPs), particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). mdpi.comresearchgate.netfrontiersin.org However, subtle structural variations among this compound, okadaic acid, and dinophysistoxins (DTXs) lead to significant differences in their inhibitory profiles against these key cellular enzymes.

Comparative Inhibition of Protein Phosphatases

This compound is a potent inhibitor of both PP1 and PP2A, though it exhibits a distinct preference for PP2A. acs.org The removal of the hydroxyl group at the C7 position, which distinguishes it from okadaic acid, results in a moderate reduction in inhibitory strength. Research indicates that the inhibitory potency of this compound towards PP2A and PP1 is approximately half that of okadaic acid. mdpi.com This is consistent with molecular modeling studies showing the C7-hydroxyl group of okadaic acid is oriented away from the enzyme binding sites, suggesting its limited role in the direct interaction. mdpi.com

Despite this, this compound remains a powerful inhibitor. Reported inhibition constants (Ki) demonstrate a significant differential in its sensitivity towards PP2A versus PP1.

Table 1: Reported Inhibition Constants (Ki) for this compound

| Protein Phosphatase | Ki Value (Source 1) | Ki Value (Source 2) |

|---|---|---|

| PP2A | 30 nM acs.org | 69 pM mdpi.com |

| PP1 | 150 nM acs.org | 215 nM mdpi.com |

Note: Discrepancies in reported Ki values may be due to different experimental conditions and assay methodologies.

Differential Potency of Okadaic Acid and Dinophysistoxins

Further differentiation in action mechanisms is observed when comparing okadaic acid with its methylated analogues, Dinophysistoxin-1 (B117357) (DTX1) and Dinophysistoxin-2 (DTX2). These toxins vary in their methylation at the C31 and C35 positions. mdpi.com Studies measuring the half-maximal inhibitory concentration (IC₅₀) reveal a clear difference in how these structural changes affect the inhibition of PP1 and PP2A. mdpi.comnih.gov

For PP2A, the order of inhibitory potency is DTX1 > Okadaic Acid > DTX2. mdpi.comnih.gov In contrast, the order of potency for PP1 is reversed for OA and DTX1: Okadaic Acid > DTX1 > DTX2. mdpi.comnih.gov This suggests that the methylation at the C35 position in the "tail" region of the molecule has a differential impact on the binding affinity to PP1 compared to PP2A. nih.gov

The following table summarizes the comparative inhibitory activities based on published IC₅₀ values.

Table 2: Comparative Inhibitory Potency (IC₅₀, nM) of Okadaic Acid and Dinophysistoxins

| Toxin | IC₅₀ for PP2A (nM) | IC₅₀ for PP1 (nM) |

|---|---|---|

| Dinophysistoxin-1 (DTX1) | 0.31 mdpi.com | 34.8 mdpi.com |

| Okadaic Acid (OA) | 0.47 mdpi.com | 25.2 mdpi.com |

These findings underscore that while the okadaic acid family of toxins shares a common primary target, their specific molecular interactions with protein phosphatases are distinct. The differential sensitivities of PP1 and PP2A to this compound, okadaic acid, and dinophysistoxins are governed by the unique structural features of each toxin and the subtle, yet significant, structural differences within the active sites of the phosphatases. acs.org

Structure Activity Relationship Sar Investigations

Influence of C7 Deoxygenation on Receptor Binding and Biological Potency

The primary structural difference between 7-Deoxyokadaic acid and its parent compound, okadaic acid, is the absence of a hydroxyl group at the C7 position. This seemingly minor modification has been a key point of investigation to understand its role in biological activity.

Early total synthesis efforts highlighted that the removal of the single hydroxyl group at C7 significantly simplified the synthetic pathway to the polyether core. semanticscholar.org Crucially, studies have reported that this structural change has little to no impact on the compound's potent inhibitory activity against the serine/threonine-specific protein phosphatases, Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). semanticscholar.org

Okadaic acid is known to be a powerful inhibitor of PP2A and PP1, with reported dissociation constants (Kd) of approximately 30 pM and 150 nM, respectively. mdpi.com The finding that this compound retains a similar inhibitory profile suggests that the C7-hydroxyl group does not participate in critical binding interactions with the active site of these enzymes. semanticscholar.org This is consistent with crystallographic data of the okadaic acid-phosphatase complex, which shows other regions of the molecule are responsible for the key binding interactions. The primary pharmacophore is considered to be the carboxylic acid head region (C1-C2). kuleuven.be

Table 1: Comparative Biological Potency of Okadaic Acid and this compound

| Compound | Structural Modification | Reported Effect on PP1/PP2A Inhibition |

| Okadaic Acid | C7-OH present | Potent inhibitor (Reference) |

| This compound | C7-OH absent | Minimal to no change in inhibitory activity compared to Okadaic Acid. semanticscholar.org |

The discovery of naturally occurring 7-deoxy-analogues of okadaic acid and dinophysistoxins in various marine organisms further underscores the biological relevance of this structural variant. nih.gov

Effects of Other Stereochemical and Methylation Modifications

Beyond the C7 position, SAR studies have explored how other structural changes, particularly methylation and stereochemistry in the "tail" region of the molecule, modulate biological potency. The dinophysistoxins (DTXs), which are naturally occurring analogues of okadaic acid, provide significant insight.

Dinophysistoxin-1 (B117357) (DTX1) is methylated at C35.

Dinophysistoxin-2 (DTX2) differs from okadaic acid by the presence of a methyl group at C31 and an altered stereochemistry of the methyl group at C35. nih.gov

Studies comparing the inhibitory effects of these toxins on various protein phosphatases reveal that these modifications can fine-tune both potency and selectivity. For PP2A and the related PP5, the order of potency is generally DTX1 > Okadaic Acid > DTX2. nih.govresearchgate.net In contrast, for PP1, the order of potency is Okadaic Acid > DTX1 > DTX2, indicating that methylation at the C35 position differentially impacts binding to PP1 versus PP2A and PP5. nih.govresearchgate.net The significantly lower potency of DTX2 against all tested phosphatases has been attributed to unfavorable interactions arising from its axial 35-methyl group within the enzyme's binding site. researchgate.net

The existence of 7-deoxy versions of DTX1 and DTX2 has also been reported, suggesting a complex array of naturally occurring analogues where modifications at C7 and the tail region occur simultaneously. mdpi.com

Table 2: Inhibitory Potency (IC₅₀) of Okadaic Acid and Methylated Analogues on Protein Phosphatases

| Compound | Target Enzyme | IC₅₀ (nM) | Relative Potency (vs. Okadaic Acid) |

| Okadaic Acid | PP2A | 0.47 | 1.0 |

| PP1 | 18.2 | 1.0 | |

| PP5 | 2.3 | 1.0 | |

| Dinophysistoxin-1 (DTX1) | PP2A | 0.31 | 1.5 |

| PP1 | 37.4 | 0.49 | |

| PP5 | 1.3 | 1.8 | |

| Dinophysistoxin-2 (DTX2) | PP2A | 0.99 | 0.47 |

| PP1 | 181 | 0.1 | |

| PP5 | 5.2 | 0.44 |

Data sourced from a 2016 study by Twiner et al. researchgate.net

Ligand-Protein Interaction Analysis and Binding Site Characterization

X-ray crystallography studies of okadaic acid and related toxins complexed with protein phosphatases have provided a detailed picture of the binding interactions, which can be extrapolated to this compound. The inhibitor binds in a deep, hydrophobic groove on the phosphatase, extending to the catalytic active site. nih.govuci.edu

The binding is anchored by several key interactions:

The Carboxylic Acid Headgroup: The C1 carboxylate group is a critical pharmacophore, forming hydrogen bonds with highly conserved arginine and tyrosine residues (e.g., Arg96, Arg221, and Tyr272 in PP1) near the catalytic metal ions in the active site. kuleuven.benih.gov

Hydrophobic Interactions: The long hydrophobic body of the molecule fits into a hydrophobic channel on the enzyme surface. nih.gov

Intramolecular Hydrogen Bond: A crucial intramolecular hydrogen bond between the C24 hydroxyl and the C1 acid group helps to stabilize the conformation of okadaic acid when it is bound to the enzyme. nih.gov

The C7-hydroxyl group is located on the solvent-exposed surface of the toxin when bound and does not appear to make any direct contact with the enzyme. researchgate.net This structural observation provides a clear rationale for the SAR findings that its removal in this compound has a negligible effect on binding affinity and inhibitory potency. semanticscholar.org The critical interactions are maintained by the rest of the molecular scaffold.

Computational Modeling and In Silico Approaches to SAR

Computational modeling and in silico techniques have become valuable tools for interpreting and predicting the SAR of okadaic acid analogues. These approaches complement experimental data by providing insights into the molecular-level interactions that govern biological activity.

Molecular modeling studies have been used to explain the reduced potency of certain analogues. For instance, modeling of the PP2A binding site suggested that the axial orientation of the C35-methyl group in DTX-2 could lead to unfavorable steric interactions, a hypothesis that aligns with its observed lower inhibitory activity compared to okadaic acid and DTX-1. researchgate.net

Furthermore, in silico approaches have been employed in the rational design of novel phosphatase inhibitors. Based on the X-ray crystal structure of the okadaic acid-PP1 complex, researchers have designed "truncated" analogues. uci.edu These models aim to retain the two most important functional groups for inhibition—the α-hydroxy carboxylic acid and the hydrophobic spiroketal—while replacing the complex carbon skeleton with a simpler spacer group. uci.edu Computational docking is used to ensure the designed analogues can adopt the correct orientation to engage the key binding residues within the phosphatase active site. kuleuven.be The availability of SAR data from compounds like this compound is crucial for refining and validating these molecular models, ultimately aiding in the development of more selective phosphatase inhibitors. nih.gov

Analytical Chemistry and Advanced Detection Methodologies

Extraction and Purification Methodologies for Research Samples

The isolation of 7-Deoxyokadaic acid from research samples, such as dinoflagellate cultures (Prorocentrum lima, Dinophysis spp.) or contaminated shellfish, is the foundational step for its analysis. nih.govmdpi.com The extraction and purification protocols are generally designed to handle lipophilic marine toxins. canada.ca

Initial extraction from algal cell pellets or homogenized shellfish tissue typically involves the use of organic solvents like methanol. eurl-pesticides.eueurl-pesticides.eu The resulting crude extract contains a complex mixture of lipids, pigments, and other cellular components, in addition to the target toxins.

Further purification is necessary to remove interferences and concentrate the analytes. This often involves a series of liquid-liquid partitioning and chromatographic steps. For instance, this compound has been observed in aqueous side-fractions during the purification process for okadaic acid and dinophysistoxin-2, indicating its co-extraction with these more prominent analogues. nih.govmdpi.com These purification steps are carefully designed, avoiding high temperatures or extreme pH conditions that could lead to the degradation or conversion of the toxins. canada.ca The goal is to produce a concentrated sample of lipophilic toxins suitable for subsequent high-resolution analysis. canada.ca

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating this compound from its closely related analogues, which often co-occur in samples and possess similar physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used in the analysis of this compound. ufrrj.br For toxins like okadaic acid and its derivatives that lack a strong native chromophore for UV detection, analysis can be achieved through derivatization. This process attaches a fluorescent tag to the molecule, allowing for highly sensitive detection using a fluorescence detector. researchgate.net The separation is typically performed on a reversed-phase column (e.g., C18) using a gradient mobile phase, often consisting of acetonitrile (B52724) and water, to effectively resolve the different toxin analogues present in the extract. nih.gov

The coupling of liquid chromatography with mass spectrometry, particularly high-resolution mass spectrometry (LC-HRMS), represents the most powerful tool for the detection and identification of this compound. nih.govmdpi.com This method offers exceptional sensitivity and selectivity, allowing for detailed toxin profiling in complex matrices like algae and shellfish. canada.ca

In a typical LC-HRMS/MS analysis, the separated analytes from the HPLC column are ionized and introduced into the mass spectrometer. Analysis can be performed in both positive and negative ionization modes to gather comprehensive structural information. High-resolution instruments provide accurate mass measurements, which are critical for determining the elemental composition of the molecule and distinguishing it from other compounds. canada.ca Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and generate characteristic product ions, creating a structural fingerprint that confirms the analyte's identity. mdpi.com For example, this compound has been identified in extracts from Dinophysis blooms, Prorocentrum lima cultures, and contaminated mussels using LC-HRMS/MS. nih.govmdpi.com

Below is a table of major structurally diagnostic ions for this compound observed by LC-HRMS/MS, which are crucial for its identification.

| Ionization Mode | Precursor Ion (m/z) | Major Product Ions (m/z) | Ion Description |

|---|---|---|---|

| Negative ([M-H]⁻) | 789.4898 | 771.4792 | [M-H-H₂O]⁻ |

| Negative ([M-H]⁻) | 789.4898 | 745.4999 | [M-H-CO₂]⁻ |

| Negative ([M-H]⁻) | 789.4898 | 255.1601 | Fragment corresponding to C₁₄H₂₃O₄ |

| Positive ([M+Na]⁺) | 813.4705 | 795.4599 | [M+Na-H₂O]⁺ |

| Positive ([M+Na]⁺) | 813.4705 | 777.4494 | [M+Na-2H₂O]⁺ |

| Positive ([M+Na]⁺) | 813.4705 | 279.1591 | Fragment corresponding to C₁₄H₂₄O₄+Na |

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization for Structural Elucidation

While chromatographic methods are excellent for detection and quantification, spectroscopic techniques are required for the definitive, unambiguous elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the precise three-dimensional structure of organic molecules. nih.govmdpi.com The structural confirmation of this compound, isolated from natural sources or produced synthetically, relies on one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments. nih.govacs.org These analyses provide detailed information about the chemical environment of each proton and carbon atom in the molecule and establish the connectivity between them. This level of detail is essential to differentiate this compound from okadaic acid, with the key structural difference being the absence of the hydroxyl group at the C7 position.

High-Resolution Mass Spectrometry (HRMS) is a critical tool used alongside NMR for structural confirmation. nih.govmdpi.com It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental formula. canada.ca This is a key piece of evidence in identifying a compound. For this compound (C₄₄H₆₈O₁₂), the theoretical exact masses of its ions are compared against the measured masses. The close correlation between the theoretical and measured mass confirms the elemental composition with a high degree of confidence. nih.gov

| Ion Adduct | Elemental Formula | Theoretical m/z | Observed m/z |

|---|---|---|---|

| [M-H]⁻ | C₄₄H₆₇O₁₂⁻ | 789.4899 | 789.4898 |

| [M+Na]⁺ | C₄₄H₆₈O₁₂Na⁺ | 813.4708 | 813.4705 |

Advanced Research Applications and Future Perspectives

Utility as a Tool for Fundamental Cell Biology and Phosphatase Research

7-Deoxyokadaic acid, a structural analog of the potent marine toxin okadaic acid (OA), has emerged as a valuable tool in fundamental cell biology and phosphatase research. mdpi.comnih.gov Like its parent compound, this compound is a potent inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). mdpi.comresearchgate.netnih.gov These enzymes play a critical role in regulating a vast array of cellular processes by removing phosphate (B84403) groups from proteins, thereby controlling their activity. nih.gov

The specific inhibition of these key phosphatases allows researchers to dissect complex cell signaling pathways. mdpi.comnih.gov By observing the cellular effects following the application of this compound, scientists can infer the roles of PP1 and PP2A in processes such as cell cycle progression, apoptosis, and signal transduction. The okadaic acid class of toxins, including this compound, has become an indispensable tool for investigating the function of protein phosphatases in cellular function and disease. nih.gov

Studies comparing the inhibitory activity of this compound with other okadaic acid analogs have provided insights into the structure-activity relationships of these toxins. For instance, while the absence of the C7 hydroxyl group in this compound was initially thought to have little effect on its inhibitory activity towards PP1 and PP2A, more detailed studies have revealed subtle differences in potency and selectivity among various analogs. mdpi.comnih.gov These comparative analyses are crucial for developing more selective phosphatase inhibitors and for understanding the molecular basis of their interactions with these essential enzymes. mdpi.com

Development of Chemically Modified Probes for Targeted Studies

The development of chemically modified probes derived from natural products like this compound is a burgeoning area of research aimed at creating tools for more targeted biological investigations. nih.govrsc.orgmdpi.com While direct chemical modification of this compound to create fluorescent or affinity-based probes is a complex synthetic challenge, the principles of chemical modification are well-established in other areas of molecular biology. thermofisher.comatdbio.com

The general strategy involves attaching a reporter molecule, such as a fluorescent dye, or an affinity tag, like biotin, to the core structure of the bioactive compound. atdbio.com This allows for the visualization of the molecule's localization within a cell or the isolation of its protein targets. The synthesis of such probes requires careful consideration to ensure that the modification does not significantly alter the compound's biological activity or its ability to interact with its target. nih.gov

For complex molecules like this compound, synthetic chemists often focus on creating simplified analogs or fragments that retain the key pharmacophore responsible for its activity. nih.gov These fragments can then be more readily modified to incorporate the desired probes. The insights gained from structure-activity relationship (SAR) studies are invaluable in guiding the design of these modified probes, ensuring that the critical binding domains of the molecule remain intact. mdpi.comresearchgate.net The ultimate goal is to generate tools that can be used to study the dynamics of phosphatase inhibition in living cells with high spatial and temporal resolution.

Ecological and Biogeochemical Roles in Marine Ecosystems

This compound is a naturally occurring marine biotoxin produced by certain species of dinoflagellates, particularly from the genera Prorocentrum and Dinophysis. frontiersin.orgresearchgate.netmdpi.com These microscopic algae are a fundamental component of marine phytoplankton and play a significant role in marine food webs and biogeochemical cycles. researchgate.netresearchgate.net The production of this compound, alongside okadaic acid and other related toxins, is a characteristic feature of these organisms. researchgate.netmdpi.commdpi.com

The presence of this compound has been documented in various marine environments worldwide, including the waters of Europe, North America, and Australasia. mdpi.com It has been identified in blooms of Dinophysis, cultures of Prorocentrum lima, and in shellfish that have filtered these toxic algae from the water. researchgate.netmdpi.com For example, a New Caledonian strain of Prorocentrum lima was found to produce both okadaic acid and this compound, with the concentration of the latter being about one-tenth that of okadaic acid. researchgate.netresearchgate.net

The production of these toxins can fluctuate depending on environmental conditions and the growth phase of the dinoflagellate population. researchgate.netmdpi.com For instance, the cellular concentration of this compound in Prorocentrum lima has been observed to be maximal during the stationary growth phase of batch cultures. researchgate.netresearchgate.net The co-occurrence of this compound with other okadaic acid analogs in various marine organisms and locations highlights its integration into the marine ecosystem. mdpi.com

The broader ecological implications of these toxins are linked to the phenomenon of ocean acidification. noaa.govepa.govplanete-energies.com Increasing atmospheric carbon dioxide absorbed by the ocean leads to a decrease in seawater pH. iaea.org This change in ocean chemistry can affect the growth and physiology of marine organisms, including the dinoflagellates that produce these toxins, potentially altering the dynamics of toxic algal blooms and the distribution of their associated compounds within the marine food web. epa.govnih.gov

Prospects for Future Synthetic Chemistry and SAR Exploration

The complex and stereochemically rich structure of this compound presents a significant challenge and an attractive target for synthetic organic chemists. acs.org The total synthesis of this molecule, first reported in 1999, was a landmark achievement that opened the door for further exploration of its chemical space. nih.govfrontiersin.org A key advantage noted in its synthesis was that the omission of the C7 hydroxyl group, compared to okadaic acid, substantially facilitated the synthetic route. nih.gov

Future synthetic efforts are likely to focus on developing more efficient and flexible synthetic strategies. nih.gov A versatile synthesis of the C3-C14 domain of this compound has been described, which is amenable to facile structural diversification, allowing for the creation of various analogs. nih.gov Such synthetic platforms are crucial for detailed structure-activity relationship (SAR) studies. mdpi.comyoutube.comresearchgate.net

SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. youtube.comresearchgate.net For this compound, this would involve creating analogs with alterations at various positions of the molecule to probe the key structural features required for potent and selective phosphatase inhibition. mdpi.com These studies are essential for understanding the molecular interactions between the toxin and its target phosphatases and for the rational design of new, potentially more selective or potent inhibitors. mdpi.comnih.gov The insights gained from SAR exploration could lead to the development of novel research tools and potentially even new therapeutic agents. mdpi.comnih.gov

常见问题

Q. What are the standard protocols for synthesizing 7-Deoxyokadaic acid in academic research, and how are structural features validated?

The synthesis of this compound typically involves modular strategies targeting its polycyclic ether core. For example, Trygstad et al. (2009) developed a versatile route for the C3-C14 domain using stereoselective aldol reactions and Yamaguchi esterification to assemble key intermediates . Structural validation relies on NMR spectroscopy (e.g., H, C, and 2D COSY/HMBC) and high-resolution mass spectrometry (HRMS). Purity is confirmed via HPLC, and stereochemical assignments are cross-verified using NOE experiments .

Q. What analytical techniques are essential for characterizing this compound’s biological activity in vitro?

Researchers employ phosphatase inhibition assays (e.g., PP1/PP2A inhibition) to evaluate its bioactivity, using okadaic acid as a positive control. Dose-response curves (IC values) are generated with triplicate measurements to ensure reproducibility. Cell-based assays (e.g., cytotoxicity in cancer cell lines) require strict adherence to cell culture protocols, including proper controls for apoptosis and viability (MTT assays) .

Q. How should researchers design experiments to ensure reproducibility of this compound synthesis?

Detailed experimental sections must include reagent purity, solvent drying methods, reaction temperatures, and purification techniques (e.g., column chromatography gradients). Supplementary materials should provide raw spectral data, chromatograms, and crystallographic parameters (if available). For known intermediates, cite prior literature; for novel steps, document optimization trials (e.g., catalyst screening, solvent effects) .

Advanced Research Questions

Q. What strategies address stereochemical inconsistencies in the synthesis of this compound’s polyether domains?

Conflicting stereochemical outcomes often arise during ring-forming steps (e.g., epoxide openings or cyclic ether formations). Advanced approaches include computational modeling (DFT calculations) to predict transition-state energetics and diastereoselective auxiliaries (e.g., Evans oxazolidinones). Comparative analysis of synthetic routes, such as those by Trygstad et al. (2009) versus alternative fragment-coupling strategies, highlights trade-offs between yield and stereofidelity .

Q. How can contradictory bioactivity data between this compound and its analogs be resolved methodologically?

Discrepancies in phosphatase inhibition profiles may stem from impurities, assay conditions (e.g., buffer pH, enzyme isoforms), or compound stability. Researchers should:

Q. What experimental and computational frameworks are suitable for elucidating this compound’s mode of action in complex biological systems?

Integrative approaches combine transcriptomics (RNA-seq) to identify pathway disruptions and proteomics (phosphoproteomics) to map phosphatase targets. Molecular dynamics simulations can model interactions between this compound and PP2A’s catalytic subunit. For in vivo studies, isotopic labeling (e.g., C-glucose tracing) tracks metabolic perturbations in model organisms .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting yields reported in synthetic studies of this compound intermediates?

Yield variability often reflects differences in purification methods (e.g., flash chromatography vs. recrystallization) or reaction scalability. A systematic review of literature protocols should tabulate yields alongside key variables (catalyst loading, solvent systems). Sensitivity analyses (e.g., Design of Experiments) can identify critical factors affecting reproducibility .

Q. What criteria determine whether a novel synthetic route to this compound merits publication in high-impact journals?

Journals prioritize routes offering significant advancements in efficiency (e.g., fewer steps, higher overall yield), stereocontrol, or scalability. Authors must provide full experimental details, comparative tables benchmarking against existing methods, and mechanistic insights (e.g., stereochemical rationale for key steps). Case studies demonstrating applicability to related natural products strengthen impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。